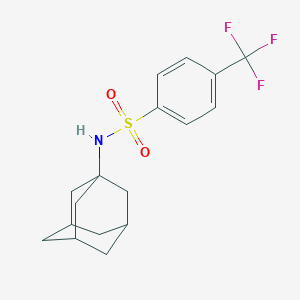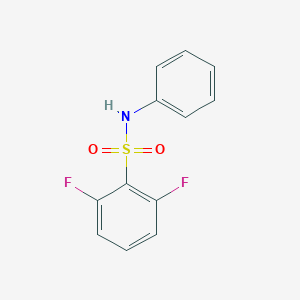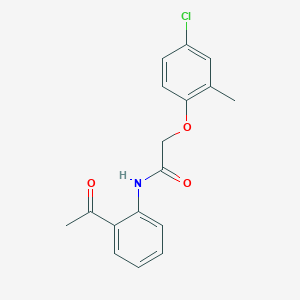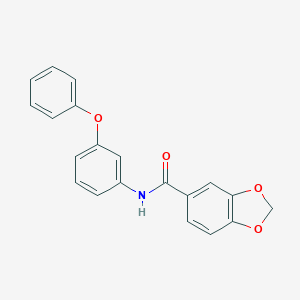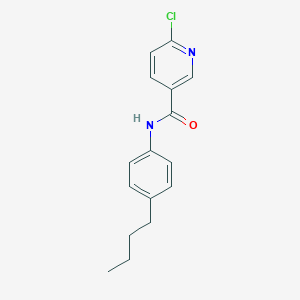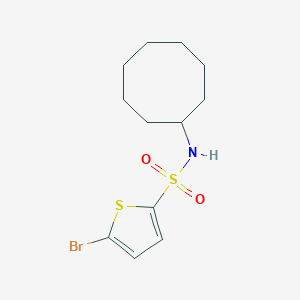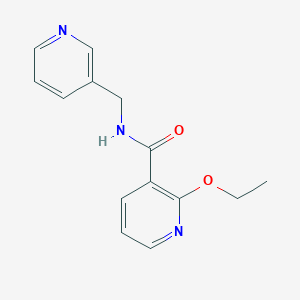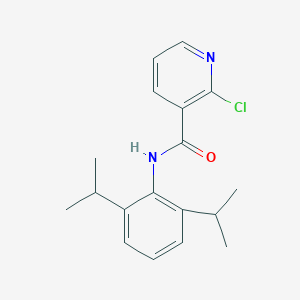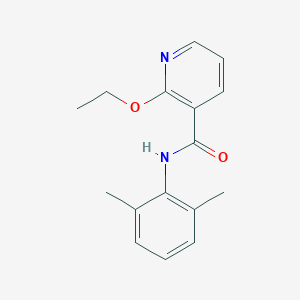
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide, also known as DMEN, is a chemical compound that is widely used in scientific research. It is a nicotinamide derivative that has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide is not fully understood, but it is believed to involve multiple pathways. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and detoxification genes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has also been found to modulate the activity of various enzymes, including COX-2, iNOS, and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has also been shown to have neuroprotective effects by reducing neuronal damage and apoptosis in models of neurodegenerative diseases. Additionally, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been found to inhibit tumor growth and metastasis in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its biological activities. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide also has low toxicity and is well tolerated in animal models. However, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for research on N-(2,6-dimethylphenyl)-2-ethoxynicotinamide. One area of interest is the development of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide's effects on the gut microbiome, which has been shown to play a role in various diseases. Additionally, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide's potential as a therapeutic agent for neurodegenerative diseases and cancer should be further explored. Finally, the safety and efficacy of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide in human clinical trials should be investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide can be synthesized by reacting 2,6-dimethylaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with nicotinoyl chloride to yield N-(2,6-dimethylphenyl)-2-ethoxynicotinamide. This synthesis method has been optimized to produce high yields of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide with good purity.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Nombre del producto |
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-4-20-16-13(9-6-10-17-16)15(19)18-14-11(2)7-5-8-12(14)3/h5-10H,4H2,1-3H3,(H,18,19) |
Clave InChI |
LGDHREFWXLSJKH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C)C |
SMILES canónico |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
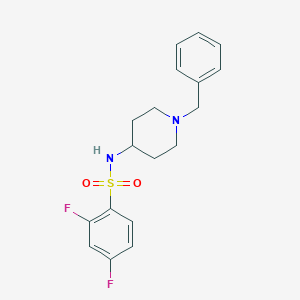
![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
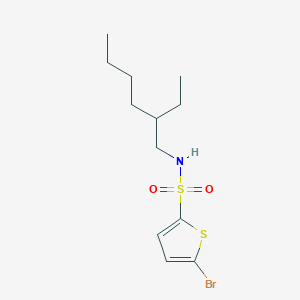
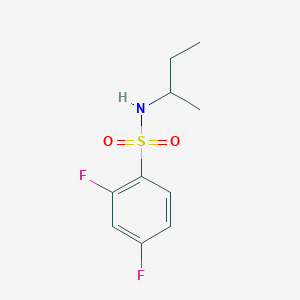
![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)
